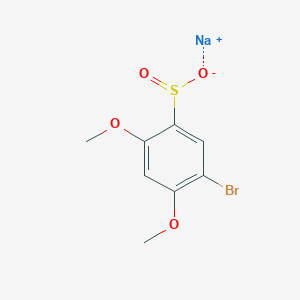

Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate typically involves the sulfonation of 5-bromo-2,4-dimethoxybenzene. This process can be achieved through the reaction of the starting material with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete sulfonation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale sulfonation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, ensuring the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids and other oxidized derivatives.

Reduction: Sulfinates and sulfides.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate has several applications in scientific research, including:

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate involves its interaction with molecular targets through its sulfonate and bromine functional groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, depending on the specific biological context. The compound’s sulfonate group is particularly reactive, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Similar Compounds

- Sodium p-toluenesulfinate

- Sodium benzenesulfinate

- Sodium methanesulfinate

Uniqueness

Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate is unique due to its bromine and methoxy substituents, which confer distinct chemical properties and reactivity compared to other sodium sulfinates. These substituents can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications that other sulfinates may not be able to fulfill .

Biological Activity

Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer, antimicrobial, and antioxidant activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a sulfonated derivative of brominated dimethoxybenzene. The presence of the bromine atom and methoxy groups contributes to its unique reactivity and biological activity. The general structure can be represented as follows:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds similar to this compound, particularly those containing bromophenol structures. The following table summarizes key findings related to the anticancer activity of related compounds:

| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| BP1 | HeLa | 8.7 | Induces mitochondrial apoptosis |

| BP2 | A549 | 4.29 | ROS-mediated apoptosis |

| BP3 | HCT-116 | 58.3 | Inhibits PARP-1 activity |

Case Study: Anticancer Mechanisms

A study on bromophenol derivatives demonstrated that these compounds could induce apoptosis in various cancer cell lines by disrupting the mitochondrial membrane potential and activating caspases . For instance, compound BP1 was shown to inhibit angiogenesis by affecting VEGF signaling pathways, thus reducing tumor growth in vivo models .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through its structural analogs. Research indicates that brominated compounds exhibit substantial antibacterial and antifungal activities. The following table presents findings from various studies:

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| Bromophenol A | E. coli | 20 µg/mL | Antibacterial |

| Bromophenol B | S. aureus | 15 µg/mL | Antibacterial |

| Bromophenol C | Candida albicans | 10 µg/mL | Antifungal |

Case Study: Mechanism of Action

Brominated phenolic compounds have been shown to disrupt microbial cell membranes and inhibit biofilm formation, thereby enhancing their effectiveness against resistant strains .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and modulate oxidative stress pathways. The following table summarizes relevant studies:

| Compound | Assay Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Bromophenol D | DPPH Scavenging | 25 | Reduces oxidative stress |

| Bromophenol E | ABTS Scavenging | 15 | Nrf2 pathway activation |

Case Study: Nrf2 Activation

Research has indicated that certain bromophenols can activate the Nrf2 signaling pathway, leading to increased expression of antioxidant genes and enhanced cellular defense mechanisms against oxidative damage .

Properties

Molecular Formula |

C8H8BrNaO4S |

|---|---|

Molecular Weight |

303.11 g/mol |

IUPAC Name |

sodium;5-bromo-2,4-dimethoxybenzenesulfinate |

InChI |

InChI=1S/C8H9BrO4S.Na/c1-12-6-4-7(13-2)8(14(10)11)3-5(6)9;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1 |

InChI Key |

YEQNKUJZZYLXBU-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC(=C(C=C1S(=O)[O-])Br)OC.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.